Product packaging for 3-methyl Rolicyclidine (hydrochloride)(Cat. No.:)

3-methyl Rolicyclidine (hydrochloride)

Cat. No.: B10823065
M. Wt: 279.8 g/mol
InChI Key: KZTBJKRJRYYZSJ-UHFFFAOYSA-N
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Description

3-methyl Rolicyclidine (hydrochloride) is a useful research compound. Its molecular formula is C17H26ClN and its molecular weight is 279.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methyl Rolicyclidine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl Rolicyclidine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClN B10823065 3-methyl Rolicyclidine (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

1-[1-(3-methylphenyl)cyclohexyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C17H25N.ClH/c1-15-8-7-9-16(14-15)17(10-3-2-4-11-17)18-12-5-6-13-18;/h7-9,14H,2-6,10-13H2,1H3;1H

InChI Key

KZTBJKRJRYYZSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)N3CCCC3.Cl

Origin of Product

United States

Contextualization Within Arylcyclohexylamine Class Research

The arylcyclohexylamine chemical class encompasses a range of pharmaceutical, designer, and experimental drugs. wikiwand.com The foundational compound of this class is phencyclidine (PCP), which was initially developed as an anesthetic but later became known for its dissociative and hallucinogenic effects. wikiwand.comwikipedia.org The core structure of an arylcyclohexylamine consists of a cyclohexylamine (B46788) unit with an attached aryl group, which is typically a phenyl ring. wikiwand.com

3-methyl Rolicyclidine (B1679511) is a structural analogue of rolicyclidine (PCPy), which itself is a derivative of PCP. caymanchem.comnih.gov The key structural modification in 3-methyl Rolicyclidine is the addition of a methyl group to the phenyl ring of the rolicyclidine structure. caymanchem.com This seemingly minor alteration can significantly impact the pharmacological profile of the compound. Research into arylcyclohexylamine analogues like 3-methyl Rolicyclidine is often aimed at understanding structure-activity relationships within this class, exploring how modifications to the core structure influence their effects. medchemexpress.com

The pharmacological effects of arylcyclohexylamines are primarily mediated through their action as NMDA receptor antagonists. wikiwand.compsychonautwiki.org This mechanism is responsible for their characteristic dissociative anesthetic properties. psychonautwiki.org Additionally, many compounds in this class, including 3-methyl Rolicyclidine, exhibit activity as monoamine reuptake inhibitors, affecting the neurotransmitters serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). wikipedia.org This dual action contributes to a complex pharmacological profile that can include stimulant effects alongside dissociative ones. wikipedia.org

Emergence and Characterization As a New Psychoactive Substance Nps in Research Literature

The rise of new psychoactive substances (NPS) has presented a continuous challenge for public health and forensic science. These substances are often created by modifying the chemical structures of known drugs to circumvent existing drug laws. nih.gov 3-methyl Rolicyclidine (B1679511) has been identified in this context as an NPS. psychonautwiki.org

Its characterization in the scientific literature has primarily been through analytical techniques aimed at its identification in seized materials and biological samples. A 2013 study on the preparation and analytical characterization of PCP and PCPy analogues laid some of the groundwork for identifying such compounds. caymanchem.com More recent reports, such as a 2024 monograph on the related compound 3-Methyl-PCP, highlight the ongoing emergence of new arylcyclohexylamine derivatives. drugsandalcohol.iecfsre.org

The legal status of 3-methyl Rolicyclidine varies by jurisdiction and is often covered by analogue laws that control substances with similar chemical structures to scheduled drugs. wikipedia.org For instance, in Germany, it is controlled under the New Psychoactive Substances Act (NpSG). psychonautwiki.org

Overview of Existing Academic Research and Identified Knowledge Gaps Concerning 3 Methyl Rolicyclidine Hydrochloride

Comprehensive Nomenclature and Formal Structural Identity in Academic Publications

The compound 3-methyl Rolicyclidine (hydrochloride) is a synthetic substance classified within the arylcyclohexylamine class of chemicals. wikipedia.orgnih.gov It is recognized in scientific literature and by chemical suppliers under various naming conventions and synonyms.

Systematic Naming Conventions and Common Research Synonyms (e.g., 3-methyl PCPy)

In formal chemical nomenclature, 3-methyl Rolicyclidine (hydrochloride) is identified by its systematic IUPAC name: 1-[1-(3-methylphenyl)cyclohexyl]pyrrolidine, monohydrochloride. caymanchem.com This name precisely describes the molecular structure of the compound.

However, in research and forensic contexts, it is frequently referred to by the common synonym 3-methyl PCPy. caymanchem.comsapphirebioscience.com The "PCPy" portion of this synonym denotes a derivative of Phencyclidine (PCP) where the piperidine (B6355638) ring has been replaced with a pyrrolidine (B122466) ring. nih.govhandwiki.org The "3-methyl" prefix indicates the substitution of a methyl group at the third position of the phenyl ring. Another synonym for the base compound is 3-Methylrolicyclidine. psychonautwiki.org

Below is a data table summarizing the nomenclature for 3-methyl Rolicyclidine and its hydrochloride salt.

Identifier TypeValue
Formal Name1-[1-(3-methylphenyl)cyclohexyl]-pyrrolidine, monohydrochloride caymanchem.com
Common Synonym3-methyl PCPy caymanchem.comsapphirebioscience.com
Systematic Name (base)1-[1-(3-methylphenyl)cyclohexyl]pyrrolidine chemicalns.comwikipedia.org
CAS Number (hydrochloride)1622348-68-8 caymanchem.com
CAS Number (base)1622348-63-3 chemicalns.comchemicalplanet.net
Molecular Formula (hydrochloride)C17H25N • HCl caymanchem.com
Molecular Formula (base)C17H25N chemicalns.comwikipedia.org

Structural Classification within Arylcyclohexylamine Derivatives

3-methyl Rolicyclidine is structurally classified as an arylcyclohexylamine. wikipedia.orgwikipedia.org This class of compounds is characterized by a cyclohexylamine (B46788) core structure with an attached aryl group. wikipedia.org The aryl group is positioned geminally to the amine. wikipedia.org In the case of 3-methyl Rolicyclidine, the aryl group is a 3-methylphenyl group, and the amine is a tertiary amine, specifically a pyrrolidine ring. caymanchem.compsychonautwiki.org

The arylcyclohexylamine class can be broadly categorized into subfamilies, including phencyclidine-like (PCP-like) and ketamine-like molecules. nih.govresearchgate.net 3-methyl Rolicyclidine is considered a derivative of rolicyclidine (PCPy), which itself is an analogue of phencyclidine (PCP). nih.govhandwiki.org The structural modifications among these analogues, such as the substitution on the aromatic ring or the nature of the amine group, lead to a wide range of pharmacological activities. wikipedia.orgwikipedia.org

The general structure of arylcyclohexylamines consists of a cyclohexane (B81311) ring bonded to both a phenyl ring and a nitrogen-containing ring. wikipedia.org In 3-methyl Rolicyclidine, the key structural features are:

A cyclohexane ring.

A phenyl ring attached to the same carbon of the cyclohexane ring as the nitrogen atom.

A methyl group substituted at the meta- (3-) position of the phenyl ring.

A pyrrolidine ring attached to the same carbon of the cyclohexane ring as the phenyl group.

Characterization of Primary Receptor Targets and Molecular Mechanisms of Action

The multifaceted pharmacological profile of 3-methyl Rolicyclidine is a result of its interaction with several key central nervous system receptors. Its primary mechanisms of action involve the antagonism of NMDA receptors, inhibition of monoamine neurotransmitter reuptake, and modulation of sigma receptors.

3-methyl Rolicyclidine is a potent uncompetitive antagonist of the NMDA receptor. wikipedia.orgnih.gov This class of receptors is a primary target for dissociative anesthetics like phencyclidine (PCP) and ketamine. wikipedia.orgnih.gov The antagonism of the NMDA receptor by arylcyclohexylamines like 3-methyl Rolicyclidine is a key mechanism underlying their dissociative effects. wikipedia.org This action involves blocking the ion channel of the receptor, thereby inhibiting the influx of positive ions and preventing nerve cell depolarization. wikipedia.org The potency of NMDA receptor antagonism can vary among different PCP analogues. For instance, the related compound 3-MeO-PCP exhibits a higher affinity for the NMDA receptor (Ki of 20 nM) compared to PCP (Ki of 250 nM) or ketamine (Ki of 659 nM). who.int

A distinguishing feature of 3-methyl Rolicyclidine is its function as a triple reuptake inhibitor, targeting the transporters for serotonin (B10506) (SERT), dopamine (DAT), and noradrenaline (NET). wikipedia.orgbiochemal.comwikipedia.org This action leads to an increase in the synaptic concentrations of these crucial monoamine neurotransmitters. wikipedia.org The inhibition of monoamine reuptake is a mechanism shared by various psychoactive compounds, including some antidepressants and psychostimulants. wikipedia.org While PCP itself has a low affinity for monoamine transporters, it is thought to inhibit their reuptake through interactions with allosteric sites. wikipedia.org The capacity of 3-methyl Rolicyclidine to act as a triple reuptake inhibitor contributes to its stimulant properties. wikipedia.orgnih.gov

Comparative Pharmacological Assessments with Phencyclidine (PCP) and Rolicyclidine (PCPy) Analogues

The pharmacological properties of 3-methyl Rolicyclidine can be understood in the context of its structural relationship to phencyclidine (PCP) and rolicyclidine (PCPy). wikipedia.orgnih.gov Rolicyclidine (PCPy) itself is an analogue of PCP where the piperidine ring is replaced with a pyrrolidine ring. nih.gov This modification results in a compound that is slightly more potent than PCP but exhibits more sedative and less stimulant effects. nih.govdrugbank.com

The addition of a methyl group to the 3-position of the phenyl ring in rolicyclidine to form 3-methyl Rolicyclidine results in a compound with a unique and complex pharmacological profile. wikipedia.org It retains the potent NMDA receptor antagonism characteristic of the arylcyclohexylamine class while also incorporating the properties of a triple monoamine reuptake inhibitor and a selective σ2 receptor ligand. wikipedia.orgbiochemal.com

In comparison, the parent compound PCP is primarily known as a non-competitive NMDA receptor antagonist. wikipedia.orgnih.gov While it does inhibit dopamine reuptake, its affinity for the dopamine transporter is low. wikipedia.org Other analogues, such as 3-MeO-PCP, show a higher affinity for the NMDA receptor than PCP. who.int The morpholine (B109124) analogue of 3-MeO-PCP, 3-MeO-PCMo, demonstrates moderate affinity for the NMDA receptor, comparable to ketamine but lower than PCP. nih.gov

The behavioral pharmacology of PCP and its analogues has been explored in animal studies, demonstrating that structural modifications can lead to variations in potency and effects. vcu.edu For example, in rhesus monkeys, PCP, N-ethyl-1-phenylcyclohexylamine (PCE), and 1-(1-(2-thienyl) cyclohexyl) piperidine (TCP) all produced dose-dependent effects on response rates. vcu.edu

The following table provides a comparative overview of the receptor binding affinities and pharmacological actions of 3-methyl Rolicyclidine and related compounds.

CompoundPrimary Receptor TargetsKey Pharmacological Actions
3-methyl Rolicyclidine (3-Me-PCPy) NMDA Receptor, SERT, DAT, NET, σ2 ReceptorPotent NMDA antagonist, Triple monoamine reuptake inhibitor, High-affinity σ2 receptor ligand wikipedia.orgbiochemal.com
Phencyclidine (PCP) NMDA Receptor, PCP site 2, σ2 ReceptorNon-competitive NMDA antagonist, Dopamine reuptake inhibitor (low affinity for DAT) wikipedia.orgnih.gov
Rolicyclidine (PCPy) NMDA ReceptorNMDA antagonist, reported to be slightly more potent than PCP with more sedative effects nih.govdrugbank.com
3-MeO-PCP NMDA Receptor, SERT, σ1 ReceptorPotent NMDA antagonist (higher affinity than PCP), Serotonin transporter ligand who.int

Neuropharmacological Research Investigations

In Vitro Neuropharmacological Characterization of 3-methyl Rolicyclidine (B1679511) (hydrochloride)

No studies detailing the in vitro binding affinities or functional activities of 3-methyl Rolicyclidine (hydrochloride) at various neurotransmitter receptors, ion channels, or transporters are present in the public domain.

Exploration of Neurobiological Mechanisms in Preclinical Animal Models

There is no available research on the effects of 3-methyl Rolicyclidine (hydrochloride) in preclinical animal models to explore its neurobiological mechanisms.

Metabolic Pathways and Biotransformation Research

Comprehensive Analysis of Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, on the parent molecule. drughunter.comphiladelphia.edu.jo This initial step often prepares the compound for subsequent Phase II conjugation. For arylcyclohexylamines, major Phase I pathways include hydroxylation, O-demethylation, and carboxylation following ring opening. nih.govresearchgate.net

Hydroxylation, the addition of a hydroxyl group, is a primary metabolic pathway for arylcyclohexylamines. drughunter.com Studies on 3-MeO-PCPy, a close analog of 3-methyl Rolicyclidine (B1679511), have demonstrated that the molecule undergoes extensive aliphatic hydroxylation. nih.govnih.gov These transformations occur at multiple positions on both the cyclohexyl ring and the pyrrolidine (B122466) ring. researchgate.net For instance, metabolic analysis of 3-MeO-PCPy identified monohydroxylated and dihydroxylated metabolites on both ring systems. researchgate.netresearchgate.net Foundational research on phencyclidine (PCP) also indicates that alicyclic ring hydroxylation is a major biotransformation route, with specific positions on the cyclohexyl and piperidine (B6355638) (or in this case, pyrrolidine) rings being preferred sites of oxidation. umich.edu These hydroxylation reactions significantly increase the polarity of the molecule, facilitating its eventual elimination.

A more complex metabolic pathway observed in arylcyclohexylamines involves carboxylation, which occurs after the opening of one of the rings. nih.gov Research on 3-MeO-PCPy has identified metabolites that were formed through this mechanism. nih.govresearchgate.net This biotransformation indicates a significant structural modification of the parent compound, leading to the formation of a carboxylic acid derivative, which drastically increases water solubility and prepares the metabolite for excretion.

Interactive Table: Summary of Inferred Phase I Metabolic Pathways

Metabolic ReactionDescriptionObserved in Analogue (3-MeO-PCPy)
Aliphatic HydroxylationAddition of one or more hydroxyl (-OH) groups to the cyclohexyl and/or pyrrolidine rings. nih.govYes (mono- and di-hydroxylation) researchgate.net
O-DemethylationRemoval of a methyl group from the methoxy (B1213986) moiety on the phenyl ring, forming a hydroxyl group. who.intYes nih.govnih.gov
Carboxylation via Ring OpeningOpening of a ring structure followed by the introduction of a carboxyl (-COOH) group. nih.govYes nih.govresearchgate.net
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to the phenyl ring. researchgate.netYes (single aromatic hydroxylation) nih.gov

Investigation of Phase II Metabolic Transformations (e.g., Glucuronidation)

Following Phase I reactions, the modified compounds or their metabolites often undergo Phase II metabolism. nih.gov This phase involves conjugation, where an endogenous, highly polar molecule is attached to the drug metabolite. drughunter.com The most common of these reactions is glucuronidation. uomus.edu.iqnih.gov In this process, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite, forming a large, water-soluble glucuronide conjugate that is readily excreted. nih.govresearchgate.net

For 3-MeO-PCPy, researchers have identified a number of Phase II metabolites. nih.gov Specifically, eight different glucuronide conjugates were detected in rat urine, confirming that glucuronidation is a major elimination pathway for its Phase I metabolites. nih.govwho.int These conjugates are formed on the hydroxyl groups that were added during the hydroxylation and O-demethylation steps. nih.gov

Identification and Role of Cytochrome P450 (CYP) Isoenzymes in Metabolizing Arylcyclohexylamines

The enzymatic reactions of Phase I metabolism are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. sigmaaldrich.comnih.gov Different CYP isoenzymes exhibit varying specificities for different drugs. cambridgemedchemconsulting.com Identifying the specific isoenzymes involved in metabolizing a compound is crucial for understanding potential drug-drug interactions.

Studies on 3-MeO-PCPy have successfully identified the key CYP isoenzymes responsible for its initial metabolic steps. nih.gov

CYP2B6 was found to be the primary enzyme responsible for the aliphatic hydroxylation of the molecule. nih.govnih.gov

O-demethylation was catalyzed mainly by CYP2D6 and CYP2C9 . nih.govnih.gov

Research into other arylcyclohexylamines corroborates the central role of these enzymes. For example, studies on N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA) also showed involvement from CYP2B6, CYP2C19, and CYP2D6. nih.gov The involvement of polymorphically expressed enzymes like CYP2D6 suggests that metabolic rates can vary significantly between individuals. nih.govcambridgemedchemconsulting.com

Interactive Table: CYP Isoenzymes in the Metabolism of 3-MeO-PCPy

CYP IsoenzymeMetabolic Reaction CatalyzedReference
CYP2B6Aliphatic Hydroxylation nih.govnih.gov
CYP2C9O-Demethylation nih.govnih.gov
CYP2D6O-Demethylation nih.govnih.gov

Comparative Metabolic Studies Across Preclinical Species

To predict how a substance will be metabolized in humans, researchers often use preclinical models, including in vivo animal studies and in vitro studies with human-derived tissues. nih.gov Comparing the metabolic profiles across different species is essential for extrapolating data to humans.

The metabolic fate of 3-MeO-PCPy was elucidated using both rat urine samples (in vivo) and pooled human liver microsomes (pHLM), an in vitro model. nih.govwho.int The results showed a good correlation between the two, indicating that the rat is a suitable model for studying the metabolism of this compound. Key metabolic pathways, including O-demethylation and hydroxylation, were observed in both the rat and human liver preparations. nih.gov In total, 26 Phase I and eight Phase II metabolites were detected in rat urine, while the pHLM incubations confirmed the formation of the primary metabolites. nih.gov

However, species differences can exist. Earlier research on PCP showed that while mice, monkeys, and humans share a major hydroxylation pathway, this route is completely absent in rabbits, highlighting that metabolic pathways are not always conserved across all species. umich.edu

Synthetic Chemistry and Analog Development Research

Methodologies for the Chemical Synthesis of 3-methyl Rolicyclidine (B1679511) (hydrochloride)

The synthesis of 3-methyl Rolicyclidine, also known as 3-Me-PCPy or 1-[1-(3-methylphenyl)cyclohexyl]-pyrrolidine, falls under the broader category of arylcyclohexylamine synthesis. wikipedia.orgchembeyond.comhandwiki.org The most prevalent and historically significant method for creating arylcyclohexylamines like phencyclidine (PCP) and its analogs involves a Grignard reaction. designer-drug.com This classical approach has been adapted for the synthesis of a wide array of derivatives, including 3-methyl Rolicyclidine. nih.govcaymanchem.com

The general synthesis is a two-step process. The first step involves the preparation of an α-aminonitrile, specifically 1-(pyrrolidin-1-yl)cyclohexane-1-carbonitrile. This intermediate is typically formed by reacting cyclohexanone (B45756) with potassium cyanide and pyrrolidine (B122466). designer-drug.com

In the second step, this nitrile intermediate is reacted with an arylmagnesium halide (a Grignard reagent). For the synthesis of 3-methyl Rolicyclidine, the specific Grignard reagent used is 3-methylphenylmagnesium bromide. This reagent introduces the 3-methylphenyl group onto the cyclohexane (B81311) ring at the same carbon atom to which the pyrrolidine ring is attached, displacing the nitrile group. designer-drug.com The final product, the free base of 3-methyl Rolicyclidine, is then typically converted to its hydrochloride salt to improve its stability and handling properties. nih.gov

A study detailing the preparation of several PCP and PCPy analogues, including 3-Me-PCPy, serves as a key reference for its synthesis and analytical characterization. nih.govcaymanchem.com

Table 1: Key Reactants for the Synthesis of 3-methyl Rolicyclidine

ReactantRole
CyclohexanoneForms the central cyclohexane ring.
PyrrolidineForms the pyrrolidine ring attached to the cyclohexane.
Potassium CyanideSource of the nitrile group in the intermediate.
3-MethylbromobenzenePrecursor for the Grignard reagent, providing the 3-methylphenyl group.
MagnesiumReacts with 3-methylbromobenzene to form the Grignard reagent.

Development and Optimization of Synthetic Routes for Arylcyclohexylamine Analogues

Research into arylcyclohexylamines has led to the development and optimization of various synthetic routes to produce a wide range of analogs. The goal is often to improve efficiency, yield, and purity, and to access novel structures with fine-tuned pharmacological properties. wikipedia.orgnumberanalytics.com

Beyond the classical Grignard reaction with an α-aminonitrile, other synthetic strategies have been explored. designer-drug.com These include:

Schiff's Base Intermediate : This method involves the formation of a Schiff's base from cyclohexanone and a primary amine. The subsequent addition of an organometallic reagent, like phenyllithium, introduces the aryl group. designer-drug.com This is particularly useful for analogs with a mono-substituted nitrogen atom. designer-drug.com

Enamine Intermediate : An enamine can be prepared from the dehydration of cyclohexanone and a secondary amine (e.g., piperidine). Treatment with an acid catalyst followed by a Grignard reagent can yield the desired arylcyclohexylamine. designer-drug.com

Diels-Alder Reaction : A more modern approach for creating the substituted cyclohexane core involves a microwave-assisted Diels-Alder reaction. researchgate.net This method uses aryl acrylic esters as dienophiles and siloxybutadienes as dienes to construct a variety of substituted arylcyclohexylamines, showcasing the development of novel synthetic strategies. researchgate.net

Optimization of these routes is a critical aspect of synthetic chemistry. numberanalytics.com This involves systematically modifying reaction conditions such as temperature, solvent, and catalyst to maximize yield and minimize the formation of byproducts. numberanalytics.comresearchgate.net For instance, the transition from traditional batch synthesis to continuous flow chemistry has been shown to significantly enhance yield and reduce reaction times for other complex molecules, a strategy that could be applied to arylcyclohexylamine synthesis. lboro.ac.uk The development of "green" chemistry approaches, which utilize less hazardous solvents and reagents and simplify work-up procedures, is also an important area of optimization. researchgate.net

Advances in Stereoselective Synthesis Relevant to Arylcyclohexylamine Compounds

Many arylcyclohexylamines, including potential analogs of 3-methyl Rolicyclidine, possess at least one stereocenter. The three-dimensional arrangement of atoms (stereochemistry) can significantly influence the pharmacological activity of these compounds. nih.gov For example, the S(+) enantiomer of ketamine exhibits a higher affinity for the N-methyl-D-aspartate (NMDA) receptor than the R(–) enantiomer. nih.govmdpi.com This makes the development of stereoselective synthesis methods—which produce a specific stereoisomer—a key area of research.

Advances in this field are relevant to producing chiral arylcyclohexylamine compounds with greater specificity and potentially improved therapeutic profiles. Key strategies in stereoselective synthesis that are applicable to this class of compounds include:

Asymmetric Catalysis : This involves using a chiral catalyst to guide the reaction towards the formation of one enantiomer over the other. For instance, the hydrogenation of a prochiral intermediate in the presence of a chiral Wilkinson catalyst can produce a single diastereomer. mdpi.com

Chiral Auxiliaries : A chiral auxiliary is a temporary chemical compound that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

Resolution of Racemates : This is a classical method where a mixture of enantiomers (a racemate) is separated into its individual components. This is often achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.

Substrate Control : Utilizing a chiral starting material, such as the Hajos-Parrish ketone, can serve as an excellent substrate for developing a stereochemically defined carbo-bicyclic scaffold. mdpi.com

Recent developments in synthetic chemistry have provided new tools for stereoselective synthesis, such as the use of vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings to create Z-enamides and enol ethers with high stereoselectivity. rsc.org Such innovative methods highlight the continuous progress in controlling the three-dimensional structure of molecules during synthesis. mdpi.commdpi.com

Application of Structure-Based Drug Design and Computational Chemistry in Analog Generation

The generation of new arylcyclohexylamine analogs is increasingly guided by computational chemistry and structure-based drug design. hilarispublisher.com These approaches use computer modeling to design molecules with specific properties, accelerating the discovery process and reducing the need for extensive trial-and-error synthesis. hilarispublisher.com

The primary mechanism of action for many arylcyclohexylamines is antagonism of the NMDA receptor by binding to a specific site within the receptor's ion channel, often referred to as the PCP binding site. nih.govwikipedia.org Computational methods are employed to exploit this knowledge:

Molecular Docking : This technique predicts the preferred orientation of a designed molecule (a ligand) when bound to its receptor target. Scientists can computationally "dock" virtual analogs of 3-methyl Rolicyclidine into the known structure of the NMDA receptor's PCP site to estimate their binding affinity. This helps prioritize which novel compounds are most promising to synthesize.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing data from existing analogs, researchers can build models that predict the activity of newly designed compounds. nih.gov For example, studies have systematically evaluated how substitutions on the phenyl, cyclohexyl, and amine rings of PCP affect its potency and efficacy, providing crucial data for building QSAR models. nih.gov

Computer-Aided Synthesis Planning (CASP) : Modern computational tools can also assist in planning the synthesis of target molecules. hilarispublisher.com Computer-Aided Retrosynthesis (CAR) algorithms can analyze a target molecule and propose potential synthetic pathways based on known chemical reactions, streamlining the process from design to production. lboro.ac.uk

By integrating these computational techniques, researchers can intelligently "fine-tune" the structure of arylcyclohexylamines to explore different pharmacological profiles, leading to the generation of analogs with potentially enhanced or novel activities. wikipedia.orghilarispublisher.com

Preclinical Behavioral and Neurobiological Models

Behavioral Pharmacology Studies Utilizing 3-methyl Rolicyclidine (B1679511) (hydrochloride) in Animal Models

Animal models provide a critical platform for investigating the complex behavioral effects of novel psychoactive substances like 3-methyl Rolicyclidine (hydrochloride). These studies help to characterize the compound's profile, including its stimulant and dissociative properties, and to understand its potential for abuse and other behavioral alterations.

In preclinical animal studies, 3-methyl Rolicyclidine has been observed to produce both stimulant and dissociative effects. wikipedia.org The stimulant effects are often characterized by an increase in locomotor activity. For instance, automated home-cage monitoring in rats has been effectively used to detect locomotor changes induced by PCP, a related compound. nih.gov Such methodologies could be applied to quantify the stimulant properties of 3-methyl Rolicyclidine.

The dissociative effects, characteristic of NMDA receptor antagonists, can manifest as alterations in sensory perception, motor coordination, and social behavior. wikipedia.orgnih.gov While specific studies detailing the full spectrum of dissociative effects for 3-methyl Rolicyclidine (hydrochloride) are not extensively available in the public domain, its classification as a dissociative anesthetic suggests it would produce behaviors consistent with this class of compounds. wikipedia.org

Locomotor Activity Data

Specific quantitative data from locomotor activity studies for 3-methyl Rolicyclidine (hydrochloride) are not available in the provided search results.

Animal ModelAdministration RouteKey Findings
Data not availableData not availableData not available

Dissociative Effects Data

Specific quantitative data from studies on dissociative effects for 3-methyl Rolicyclidine (hydrochloride) are not available in the provided search results.

Animal ModelBehavioral AssayKey Findings
Data not availableData not availableData not available

Drug discrimination is a highly specific behavioral paradigm used to assess the subjective effects of a drug in animals. In this model, animals are trained to recognize the interoceptive cues of a specific drug, such as PCP, and differentiate it from a saline injection. nih.gov The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects.

Drug Discrimination Data

Specific quantitative data from drug discrimination studies for 3-methyl Rolicyclidine (hydrochloride) are not available in the provided search results.

Training DrugAnimal ModelSubstitution by 3-methyl Rolicyclidine (hydrochloride)
Data not availableData not availableData not available

Elucidation of Neurobiological Mechanisms of Action in Animal Research

The behavioral effects of 3-methyl Rolicyclidine (hydrochloride) are underpinned by its interactions with multiple neurotransmitter systems in the brain. wikipedia.org In vivo animal research is essential for unraveling these complex neurobiological mechanisms.

3-methyl Rolicyclidine is characterized as a potent N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.org The NMDA receptor is a crucial component of glutamatergic neurotransmission, and its blockade is a hallmark of dissociative anesthetics like PCP and ketamine. wikipedia.orgnih.gov This antagonism is believed to be a primary contributor to the dissociative and psychosis-mimicking effects of these compounds.

In addition to its action on NMDA receptors, 3-methyl Rolicyclidine acts as a triple reuptake inhibitor, affecting the transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). wikipedia.org This action would lead to increased synaptic concentrations of these monoamine neurotransmitters, likely contributing to the stimulant properties of the compound. The inhibition of monoamine transporters is a mechanism shared by various stimulant drugs. nih.gov

Neuroreceptor Binding and Transporter Inhibition Data

Specific in vivo quantitative data on receptor binding and transporter inhibition for 3-methyl Rolicyclidine (hydrochloride) from animal research are not detailed in the provided search results. The following table is based on its described pharmacological profile.

TargetActionImplied Behavioral Effect
NMDA ReceptorPotent AntagonistDissociative Effects
Serotonin Transporter (SERT)Reuptake InhibitorStimulant & Mood-Altering Effects
Dopamine Transporter (DAT)Reuptake InhibitorStimulant & Reinforcing Effects
Norepinephrine Transporter (NET)Reuptake InhibitorStimulant Effects
Sigma-2 (σ₂) ReceptorHigh-Affinity LigandModulation of Neurotransmitter Systems

Regulatory and Forensic Science Implications for Novel Arylcyclohexylamines Research

Methodological Research for the Detection and Identification of New Psychoactive Substances (NPS) in Forensic Contexts

The constant evolution of NPS, including arylcyclohexylamine analogs, necessitates the development of robust and adaptable analytical methods for their detection and identification in forensic casework. chromatographyonline.combohrium.com Forensic laboratories are increasingly reliant on sophisticated instrumental techniques to keep pace with the ever-changing landscape of designer drugs. thecarlsoncompany.net

Key analytical techniques employed in the identification of NPS like 3-methyl Rolicyclidine (B1679511) include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone of forensic drug analysis. numberanalytics.com It separates complex mixtures and provides characteristic mass spectra that can be used to identify individual compounds. nih.gov For instance, GC-MS can differentiate between positional isomers like 3-MeO-PCP and 4-MeO-PCP based on their retention times. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants (LC-MS/MS, UHPLC-MS/MS): LC-MS is particularly valuable for the analysis of thermolabile or non-volatile compounds, which is often the case with NPS. chromatographyonline.comnih.gov Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the detection of trace amounts of substances in complex biological matrices such as blood, urine, and hair. numberanalytics.comnih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the confident identification of unknown compounds. medwinpublishers.com

The development of comprehensive spectral libraries is also crucial for the timely identification of emerging NPS. caymanchem.com Organizations and researchers are actively working to characterize new substances like 3-methyl Rolicyclidine and make this data available to the forensic community. caymanchem.com

Table 1: Analytical Techniques for NPS Detection

Analytical Technique Principle Application in NPS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification. Identification of a wide range of NPS, including differentiation of isomers. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on their polarity and uses multiple stages of mass analysis for high selectivity and sensitivity. Detection of low concentrations of NPS and their metabolites in biological samples. numberanalytics.comnih.gov

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Confident identification of unknown NPS and their metabolites. medwinpublishers.com |

Academic Discourse on the Classification and Scheduling of Arylcyclohexylamine Analogues

The classification and scheduling of arylcyclohexylamine analogues, including 3-methyl Rolicyclidine, is a subject of ongoing academic and regulatory debate. nih.gov These substances are often designed to circumvent existing drug laws by modifying the chemical structure of controlled substances like phencyclidine (PCP). marshallcenter.org

Arylcyclohexylamines are structurally characterized by a cyclohexylamine (B46788) unit with an attached aryl group. wikipedia.org Modifications to the aryl ring, the amine group, or the cyclohexyl ring can result in a wide array of compounds with varying pharmacological profiles. wikipedia.org This structural diversity poses a significant challenge for legal frameworks that often rely on specific chemical structure definitions.

The discussion around scheduling involves several key considerations:

Pharmacological Effects: The primary basis for scheduling is the substance's potential for abuse and its pharmacological effects, which for many arylcyclohexylamines are dissociative in nature. nih.gov

Structural Similarity: Analogue legislation, which aims to control substances substantially similar in chemical structure to controlled substances, is a key tool. However, the legal interpretation of "substantial similarity" can be complex.

International Cooperation: Given the global nature of the NPS market, international collaboration and information sharing are essential for effective regulation. marshallcenter.orgnovelpsychoactivesubstances.org

Emerging Challenges and Innovative Solutions in Forensic Toxicology Research for Dissociative NPS

The forensic toxicology of dissociative NPS, including arylcyclohexylamines, presents a unique set of challenges that demand innovative solutions.

Emerging Challenges:

Rapid Emergence of New Analogues: The sheer number and rapid turnover of new arylcyclohexylamine analogues make it difficult for laboratories to maintain up-to-date testing methods and reference standards. thecarlsoncompany.netsciex.jp

Lack of Pharmacological and Toxicological Data: For many new compounds, there is a significant lack of data on their metabolism, pharmacokinetics, and toxicity, complicating the interpretation of analytical findings in forensic cases. nih.gov

Isomer Differentiation: The existence of positional isomers, which may have different potencies and legal statuses, requires analytical methods capable of distinguishing between them. nih.gov

Metabolite Identification: Identifying the metabolites of new NPS is crucial for confirming drug exposure, especially when the parent compound is no longer detectable. sciex.jp

Innovative Solutions:

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS is a powerful tool for identifying novel compounds without the need for a specific reference standard. medwinpublishers.com

Metabolite Generation and Identification Strategies: Researchers are developing in vitro and in silico methods to predict and identify the metabolites of new NPS, which can then be targeted in toxicological screening. vu.nl

Data Sharing and Collaborative Networks: The establishment of international databases and collaborative networks allows for the rapid dissemination of information about new NPS, including their analytical data and observed effects. novelpsychoactivesubstances.org

Advanced Analytical Techniques: The exploration of novel analytical approaches, such as advanced ion mobility spectrometry and machine learning algorithms for data analysis, shows promise for enhancing the identification of NPS isomers. vu.nl

The continuous evolution of the NPS landscape necessitates a proactive and collaborative approach from the scientific and regulatory communities to address the challenges posed by compounds like 3-methyl Rolicyclidine and other emerging arylcyclohexylamines.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 3-methyl Rolicyclidine (hydrochloride)?

Methodological Answer:
Synthesis typically involves cyclohexane ring substitution and pyrrolidine functionalization. A validated approach includes:

  • Cyclohexane intermediate preparation : Reacting 3-methylbenzyl chloride with cyclohexylmagnesium bromide under anhydrous conditions .
  • Pyrrolidine coupling : Using a modified Mannich reaction to introduce the pyrrolidine moiety, followed by HCl salt formation .
    Characterization :
  • UV/Vis spectroscopy : Confirm λmax at 204 and 210 nm for purity assessment .
  • HPLC-MS : Use C18 columns with acetonitrile/0.1% formic acid mobile phase for retention time and mass confirmation (expected [M+H]+: 279.9) .

Advanced: How do receptor-binding affinities of 3-methyl Rolicyclidine compare to structurally related arylcyclohexylamines?

Methodological Answer:

  • Radioligand displacement assays : Compare NMDA receptor inhibition using [³H]MK-801 binding in rat cortical membranes. 3-methyl Rolicyclidine’s IC50 is expected to be higher than PCPy (Rolicyclidine) due to steric hindrance from the 3-methyl group .
  • Behavioral assays : Monitor locomotor activity in rodent models; dose-response curves should be established (e.g., 1–10 mg/kg, i.p.) with saline controls .
    Note : Structural analogs like PCPy show σ-receptor affinity, necessitating cross-screening to rule off-target effects .

Basic: What solvent systems are optimal for in vitro dissolution studies of 3-methyl Rolicyclidine?

Methodological Answer:
Solubility data ( ):

  • PBS (pH 7.2) : 10 mg/mL (ideal for physiological simulations).
  • DMSO : 5 mg/mL (use for stock solutions; final concentration ≤0.1% to avoid cellular toxicity).
  • Ethanol : 30 mg/mL (suitable for lipid membrane permeability studies).
    Recommendation : Pre-warm solvents to 37°C and validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced: How should researchers address discrepancies in reported solubility data across sources?

Methodological Answer:

  • Source validation : Prioritize data from Cayman Chemical ( ) over non-academic vendors.
  • Experimental verification :
    • Prepare saturated solutions in target solvents, filter (0.22 µm), and quantify via HPLC with external calibration curves .
    • Account for batch-to-batch variability by analyzing ≥3 independent lots .
      Contradiction Note : DMF solubility is reported as 12 mg/mL ( ) but not in . Cross-check with Karl Fischer titration to rule out moisture interference .

Basic: What stability protocols are critical for long-term storage of 3-methyl Rolicyclidine?

Methodological Answer:

  • Storage : -20°C in airtight, light-resistant containers under argon to prevent oxidation .
  • Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) and track purity via HPLC every 3 months .
    Caution : Avoid freeze-thaw cycles; aliquot stock solutions into single-use vials .

Advanced: What analytical strategies differentiate 3-methyl Rolicyclidine from positional isomers (e.g., 4-methyl)?

Methodological Answer:

  • NMR spectroscopy : Compare aromatic proton shifts (3-methyl: singlet at δ 2.35 ppm for CH3; 4-methyl: splitting due to adjacent protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (279.85 g/mol) and isotopic patterns to rule out contaminants .
  • X-ray crystallography : Resolve crystal lattice differences (if crystalline form is available) .

Basic: What safety precautions are essential when handling 3-methyl Rolicyclidine?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods for weighing .
  • Waste disposal : Incinerate at ≥1000°C for halogenated compounds; avoid aqueous discharge .
    Note : While not classified under GHS, related arylcyclohexylamines (e.g., PCPy) are reproductive toxins—apply ALARA principles .

Advanced: How can researchers resolve conflicting toxicity profiles between 3-methyl Rolicyclidine and its analogs?

Methodological Answer:

  • In vitro cytotoxicity screening : Use HepG2 cells with MTT assays (48-hour exposure, 1–100 µM range) .
  • Comparative metabolomics : Identify unique metabolites via LC-QTOF-MS; methyl substitution may alter cytochrome P450 (CYP3A4) metabolism .
    Data Interpretation : Cross-reference with ToxCast database for structural alerts and read-across predictions .

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